molecular formula C21H25N3O3S B2868006 N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 850540-00-0

N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2868006
CAS No.: 850540-00-0
M. Wt: 399.51
InChI Key: SAQOINJQVSUOMT-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS 850540-00-0) is a synthetic piperazine derivative of high interest in medicinal chemistry and pharmacological research. This compound, with the molecular formula C21H25N3O3S and a molecular weight of 399.51 g/mol, features a distinct molecular architecture comprising a piperazine core functionalized with a (E)-styrenesulfonyl group and an N-methyl-N-phenylacetamide moiety . Its structure includes a defined stereocenter at the ethenylsulfonyl bond, which may be critical for specific interactions with biological targets . The compound's calculated physical properties, such as a topological polar surface area of 69.3 Ų and an XLogP3 value of 2.4, suggest moderate lipophilicity, which can be a valuable parameter for researchers investigating its absorption and permeability characteristics . The primary research applications for this compound are as a key chemical intermediate or a specialized scaffold in the design and synthesis of novel bioactive molecules. Its structure is representative of compounds explored as potential enzyme inhibitors, such as metalloproteinase inhibitors, which are relevant in the study of cancer, inflammatory diseases, and other tissue-remodeling conditions . The presence of the sulfonamide group is a common pharmacophore in many therapeutic agents, making this compound a valuable building block for constructing more complex molecular entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and governmental regulations.

Properties

IUPAC Name

N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-22(20-10-6-3-7-11-20)21(25)18-23-13-15-24(16-14-23)28(26,27)17-12-19-8-4-2-5-9-19/h2-12,17H,13-16,18H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQOINJQVSUOMT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C32H31N3O5S2\text{C}_{32}\text{H}_{31}\text{N}_3\text{O}_5\text{S}_2

This structure features a piperazine ring, which is often associated with various biological activities, including anticonvulsant and anticancer properties.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. In a study evaluating various derivatives, it was found that certain analogs demonstrated efficacy in animal models of epilepsy, particularly using the maximal electroshock (MES) test.

Key Findings:

  • Efficacy in Animal Models : The compound was tested against seizures induced by MES and pentylenetetrazole (PTZ). The results showed varying degrees of protection against seizures, with some derivatives exhibiting higher potency than others.
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups influenced the anticonvulsant activity. For example, modifications to the piperazine moiety significantly altered the efficacy of the compounds tested.
  • Toxicity Assessment : Acute neurological toxicity was assessed using the rotarod test, ensuring that while evaluating efficacy, safety profiles were also established.
Compound IDMES Efficacy (mg/kg)Toxicity AssessmentNotes
12100 at 0.5 hModerateEffective against MES
19300 at 0.5 hLowHigh potency observed
24100 at 0.5 hModerateLipophilic properties noted

Anticancer Activity

In addition to anticonvulsant effects, this compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.

Research Insights:

  • Cell Line Testing : The compound was evaluated against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays to assess cell viability and proliferation.
  • Mechanism of Action : The ability of these compounds to direct tumor cells towards apoptotic pathways suggests a potential mechanism for their anticancer activity.
  • Caspase Activation : Analysis revealed that certain derivatives activate caspase pathways, which are crucial for apoptosis.

Case Studies

A notable case study involved a derivative of this compound that demonstrated both anticonvulsant and anticancer properties in preclinical models. The study highlighted the dual-action potential of this compound class, suggesting further investigation into its therapeutic applications.

Summary of Case Study:

  • Objective : Evaluate dual pharmacological effects.
  • Methods : In vivo testing on seizure models and in vitro assays on cancer cell lines.
  • Results : Significant anticonvulsant protection alongside notable cytotoxic effects on cancer cells were observed.

Comparison with Similar Compounds

N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide Derivatives

Example Compound: N-Methyl-2-(4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazin-1-yl)-N-phenylacetamide (29d)

  • Key Differences: Sulfonyl Group Replacement: The target compound’s styrenylsulfonyl moiety is replaced with a propanoyl-benzooxazinone group in 29d.

Sulfonylpiperazine-Based Analogs

Example Compound : N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)

  • Key Differences: Sulfonyl Substituent: The styrenylsulfonyl group is replaced with a toluenesulfonyl (tosyl) group. Acetamide Substituent: The N-phenyl group in the target compound is substituted with a 4-fluorophenyl group. The electron-withdrawing fluorine may increase metabolic stability .

Piperazinyl Acetamides with Heterocyclic Modifications

Example Compound : 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS: 587004-28-2)

  • Key Differences :
    • Piperazine Substitution : A 4-methoxyphenyl group replaces the sulfonylstyrenyl moiety.
    • Acetamide Modification : The N-methyl-N-phenyl group is replaced with a benzothiazolylphenyl group.
    • Functional Implications : The methoxy group enhances hydrophilicity, while the benzothiazole may confer fluorescence or metal-binding properties absent in the target compound .

Structural and Functional Comparison Table

Compound Piperazine Substituent Acetamide Substituents Key Properties
Target Compound (E)-Styrenylsulfonyl N-Methyl, N-Phenyl LogP = 4.3; TPSA = 103 Ų
29d Propanoyl-benzooxazinone N-Methyl, N-Phenyl Enhanced H-bonding potential
N-(4-Fluorophenyl)-tosyl analog 4-Methylphenylsulfonyl (tosyl) N-(4-Fluorophenyl) Increased metabolic stability
Benzothiazolylphenyl analog 4-Methoxyphenyl N-Benzothiazolylphenyl Fluorescence properties; LogP likely < 4.3

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